Benzonitrile, 2-benzylthio-4-methoxy-
Description
Contextualization within Modern Chemical Research
While specific research on Benzonitrile (B105546), 2-benzylthio-4-methoxy- is not extensively documented in publicly available literature, its structural motifs are of significant interest in contemporary chemical research. Benzonitrile derivatives are widely recognized as versatile precursors and intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. atamankimya.comrsc.org The incorporation of sulfur and oxygen-containing functional groups, such as thioethers and methoxy (B1213986) groups, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.govnih.gov
The presence of a benzylthio group introduces a flexible, lipophilic side chain that can engage in various intermolecular interactions. The methoxy group, a common feature in many natural products and approved drugs, can influence a molecule's metabolic stability and binding affinity to biological targets. nih.gov Therefore, the combination of these functionalities in a single scaffold like Benzonitrile, 2-benzylthio-4-methoxy- suggests its potential as a building block for the discovery of novel chemical entities with tailored properties.
Overview of Benzonitrile Derivatives in Organic Chemistry
Benzonitrile, the parent compound of this class, is a versatile building block in organic synthesis. atamankimya.comatamanchemicals.com The nitrile group is a key functional group that can undergo a wide range of chemical transformations. acs.org For instance, it can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to generate heterocyclic systems. acs.orgwikipedia.org
The aromatic ring of benzonitrile can also be modified through electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the molecule's reactivity and properties. Benzonitrile and its derivatives are also known to form coordination complexes with transition metals, which can serve as useful intermediates in various catalytic processes. atamanchemicals.comwikipedia.org The diverse reactivity of the benzonitrile scaffold makes it a valuable platform for the construction of complex molecular architectures.
Significance of Thioether and Methoxy Functionalities in Chemical Scaffolds
The thioether (-S-) and methoxy (-OCH₃) groups are prevalent in a wide range of organic compounds and play crucial roles in defining their chemical and physical properties.
Thioether (Sulfide) Functionality: Thioethers, also known as sulfides, are organosulfur compounds characterized by a C-S-C linkage. biologyinsights.comwikipedia.org Compared to their oxygen-containing counterparts, ethers, thioethers are generally less volatile and have higher melting points due to the greater polarizability of the sulfur atom. wikipedia.orglibretexts.org The sulfur atom in a thioether is less electronegative than oxygen, making the C-S bond longer and the C-S-C bond angle more acute. biologyinsights.comfiveable.me
From a reactivity standpoint, thioethers can be oxidized to form sulfoxides and sulfones, which have distinct chemical and biological properties. fiveable.me They are also used as protecting groups in organic synthesis due to their stability under a variety of reaction conditions. fiveable.me In the context of Benzonitrile, 2-benzylthio-4-methoxy-, the benzylthio group introduces a significant structural and electronic perturbation to the benzonitrile core.
Methoxy Functionality: The methoxy group (-OCH₃) is an alkoxy group consisting of a methyl group bonded to an oxygen atom. wikipedia.org It is a common substituent in natural products and pharmaceuticals. nih.gov The presence of a methoxy group on an aromatic ring can significantly influence the molecule's electronic properties. At the para position, as in Benzonitrile, 2-benzylthio-4-methoxy-, the methoxy group acts as an electron-donating group through resonance, which can affect the reactivity of the aromatic ring and the nitrile group. wikipedia.org
The methoxy group can also impact a molecule's physicochemical properties, such as solubility and lipophilicity, and can play a role in its binding to biological targets through hydrogen bonding or other non-covalent interactions. nih.gov Its incorporation is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a compound. nih.gov
Compound Data Tables
To provide a clearer understanding of the chemical space occupied by Benzonitrile, 2-benzylthio-4-methoxy- and its constituent parts, the following data tables summarize the properties of related compounds.
Table 1: Properties of Parent and Related Benzonitrile Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | 188-191 | -13 |
| 2-Methoxybenzonitrile | 6609-56-9 | C₈H₇NO | 133.15 | 135 (at 12 mmHg) | N/A (liquid at room temp) |
| 4-Methoxybenzonitrile (B7767037) | 874-90-8 | C₈H₇NO | 133.15 | 256-257 | 57-59 |
Data sourced from wikipedia.orgsigmaaldrich.comsigmaaldrich.comsinfoochem.comsigmaaldrich.comnih.gov
Table 2: General Properties of Functional Groups
| Functional Group | General Structure | Key Characteristics |
|---|---|---|
| Thioether (Sulfide) | R-S-R' | Less polar than thiols, less volatile and higher melting point than corresponding ethers, can be oxidized to sulfoxides and sulfones. libretexts.orgfiveable.meteachy.ai |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Benzonitrile, 2-benzylthio-4-methoxy- |
| Benzonitrile |
| 2-Methoxybenzonitrile |
| 4-Methoxybenzonitrile |
| 2-Hydroxy-4-methoxybenzonitrile |
| Benzyl (B1604629) Mercaptan |
| Anisole |
| Thioanisole |
| Sulfoxides |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NOS |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-methoxybenzonitrile |
InChI |
InChI=1S/C15H13NOS/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |
InChI Key |
XKORWKDFERVRPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzonitrile, 2 Benzylthio 4 Methoxy and Analogues
Strategies for the Construction of the Benzonitrile (B105546) Core
The formation of the benzonitrile core is a critical step in the synthesis of the target molecule. Two primary strategies are commonly employed: cyanation reactions to introduce the nitrile group and the functionalization of an already existing aromatic ring that leads to a benzonitrile derivative.
Cyanation Reactions for Nitrile Group Formation
Cyanation reactions are a direct method for introducing a nitrile group onto an aromatic ring. These reactions typically involve the displacement of a leaving group, such as a halide, with a cyanide source.
Palladium-catalyzed cyanation is a widely used and practical method for synthesizing benzonitrile derivatives from aryl halides. acs.orgacs.org Various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and trimethylsilyl (B98337) cyanide (TMSCN). acs.org A significant advancement in this area is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a less toxic and inexpensive cyanide source. acs.orgacs.org The reaction conditions, such as the choice of solvent and catalyst, can be optimized to achieve high yields. acs.org For instance, a mixed solvent system of dimethylacetamide (DMAc) and toluene (B28343) has been shown to be effective. acs.orgacs.org
Another classical method is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide to convert aryl halides to benzonitriles. wikipedia.org Newer variations of this reaction have been developed that are catalytic in copper. wikipedia.org The Sandmeyer reaction provides a pathway to convert aniline (B41778) derivatives into benzonitriles. wikipedia.org
Recent research has also explored greener synthetic routes. For example, a novel electrochemical method allows for the direct cyanation of benzoic acid to benzonitrile in liquid ammonia (B1221849) at room temperature, avoiding the need for toxic reagents or expensive catalysts. rsc.org Additionally, the use of ionic liquids as recyclable agents in the synthesis of benzonitriles from benzaldehydes and hydroxylamine (B1172632) hydrochloride presents a more environmentally friendly approach. researchgate.netnih.govrsc.org
| Cyanation Method | Substrate | Cyanide Source | Catalyst/Reagent | Key Features | Reference(s) |
| Palladium-Catalyzed Cyanation | Aryl Halides | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆] | Palladium complexes | High yields, scalable, can use non-toxic cyanide sources. | acs.orgacs.org |
| Rosenmund-von Braun Reaction | Aryl Halides | Copper(I) Cyanide | Stoichiometric or catalytic copper | Classical method, newer catalytic variants available. | wikipedia.org |
| Sandmeyer Reaction | Aniline Derivatives | - | - | Converts anilines to benzonitriles. | wikipedia.org |
| Electrochemical Cyanation | Benzoic Acid | - | Paired electrosynthesis in liquid ammonia | Room temperature, no toxic reagents or expensive catalysts. | rsc.org |
| Ionic Liquid-Mediated Synthesis | Benzaldehydes | Hydroxylamine hydrochloride | Ionic liquid | Green synthesis, recyclable agent. | researchgate.netnih.govrsc.org |
Aromatic Functionalization Approaches Leading to Benzonitriles
Beyond direct cyanation, benzonitriles can be synthesized through the functionalization of an aromatic ring that already contains or can be converted to a nitrile group. One common approach is the transformation of a formyl group into a cyano group. For instance, 3-hydroxy-4-methoxybenzaldehyde can be converted to the corresponding benzonitrile by reaction with hydroxylammonium sulfate (B86663) in the presence of sodium formate (B1220265) and formic acid. researchgate.net
Another strategy involves the modification of a pre-existing benzonitrile. For example, the synthesis of 4-methoxy-2-methylbenzonitrile (B1588036) can be achieved from 3,4-dimethylphenol (B119073) through a multi-step process involving methylation, oxidation, a Wittig reaction, hydrolysis, oximation, and dehydration. patsnap.com This highlights how functional groups on the benzonitrile ring can be manipulated to achieve the desired substitution pattern.
Introduction of the Benzylthio Moiety
The introduction of the benzylthio group involves the formation of a thioether bond. This can be accomplished through several methods, with the choice of method often depending on the available starting materials and the desired reaction conditions.
Thioether Bond Formation Reactions
A common and effective method for forming thioether bonds is the copper-catalyzed coupling of benzyl (B1604629) alcohols with thiols. rsc.orgnih.gov This reaction proceeds via a Lewis-acid-mediated S_N1-type nucleophilic attack of the carbocation formed in situ and is known for its high chemoselectivity. rsc.org This approach is particularly useful as it allows for the use of readily available primary, secondary, and tertiary benzyl alcohols. rsc.orgnih.gov
The formation of thioether bonds is also a known modification that can occur in proteins, such as the conversion of a disulfide bond to a thioether linkage in antibodies. nih.gov While this occurs in a biological context, the underlying chemical principles of sulfur reactivity are relevant.
| Thioether Formation Method | Substrates | Catalyst/Reagent | Key Features | Reference(s) |
| Copper-Catalyzed Coupling | Benzyl alcohols and thiols | Cu(OTf)₂ | Mild conditions, high chemoselectivity, tolerates various functional groups. | rsc.orgnih.gov |
Precursor Synthesis for the Installation of Sulfanylmethyl Groups
The installation of a sulfanylmethyl group often involves the use of a precursor that can be readily converted to the desired thioether. One such precursor is 2-(bromomethyl)-4-methoxybenzonitrile, which can be synthesized from 4-methoxy-2-methylbenzonitrile via bromination with N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (BPO). chemicalbook.com This brominated intermediate can then react with a thiol to form the benzylthio ether.
Another approach involves the use of S-benzylisothiouronium halides as shelf-stable and odorless thiol equivalents. researchgate.net These can be used in the synthesis of 2-(benzylthio)-substituted thiazoles, demonstrating their utility as building blocks for introducing the benzylthio group. researchgate.net
Incorporation and Manipulation of the Methoxy (B1213986) Group
The methoxy group can either be present in the starting material or introduced at a later stage of the synthesis. For example, the synthesis of 4-methoxybenzonitrile (B7767037) can start from 4-methoxybenzaldehyde. google.com Similarly, 4-hydroxy-2-methoxybenzonitrile (B2358076) can be synthesized from 2,4-dimethoxybenzonitrile. chemicalbook.com
The synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) from 3-hydroxy-4-methoxybenzaldehyde demonstrates the transformation of a formyl group to a cyano group on a methoxy-substituted ring. researchgate.net This highlights that the methoxy group is often compatible with various reaction conditions used to introduce other functionalities.
Etherification Reactions in Aromatic Systems
The formation of the 4-methoxy ether linkage is a critical step in the synthesis of the target molecule's backbone. Aryl ethers are commonly synthesized via the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing precursors for 2-benzylthio-4-methoxybenzonitrile, one would typically start with a corresponding 4-hydroxybenzonitrile (B152051) derivative.
The reaction involves deprotonating the hydroxyl group of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide anion, which then displaces a halide from a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the methoxy group. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).
A related synthesis, the preparation of 3-ethoxy-4-methoxybenzonitrile, illustrates a typical etherification procedure where 3-hydroxy-4-methoxybenzonitrile (B193458) is treated with bromoethane (B45996) in the presence of potassium carbonate and dimethylformamide (DMF). This highlights the general applicability of alkyl halides for the etherification of substituted hydroxybenzonitriles.
Modern methods for ether synthesis also include using ionic liquids, which can act as both solvent and catalyst, and reactions catalyzed by metals like zinc or copper to couple alcohols with alkyl halides, particularly for forming sterically hindered ethers.
Selective Functionalization of Methoxy-Substituted Aromatic Rings
The methoxy group at the C4 position is a powerful ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating nature. This electronic influence is pivotal for introducing substituents at the C2 position (ortho to the methoxy group). However, the presence of the deactivating nitrile group complicates direct electrophilic substitution, often requiring more nuanced strategies.
One effective strategy for achieving regioselective functionalization is through ortho-directed metalation. A strong base, such as an organolithium reagent, can selectively deprotonate the position ortho to the methoxy group, which can then be quenched with an appropriate electrophile. For the introduction of a thioether group, this lithiated intermediate can be reacted with elemental sulfur or a disulfide compound.
Another approach involves leveraging a pre-existing functional group. For instance, starting with 2-bromo-4-methoxybenzonitrile (B121712) allows for the specific introduction of the benzylthio group at the C2 position via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The synthesis of 2-thioether-substituted adenosine (B11128) analogues often employs this strategy, where a chloro-substituted precursor reacts with a thiol to install the thioether group regioselectively. nih.govresearchgate.netsemanticscholar.orgnih.gov This method circumvents the challenges of controlling regioselectivity in direct electrophilic additions on an activated/deactivated ring system.
Catalytic Systems and Reaction Conditions in Benzonitrile Synthesis
The introduction of the nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Modern methods have largely moved beyond classical, often harsh, conditions like the Sandmeyer or Rosenmund-von Braun reactions, towards milder, more versatile transition-metal-catalyzed approaches. rsc.org
Palladium and nickel catalysts are particularly prominent in aryl cyanation. These reactions typically involve the cross-coupling of an aryl halide (bromide, chloride) or pseudohalide (triflate, sulfonate) with a cyanide source. organic-chemistry.org A variety of cyanide sources can be used, ranging from highly toxic alkali metal cyanides (NaCN, KCN) to less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgresearchgate.net The choice of ligand is crucial for the efficiency of these catalytic systems.
Copper-catalyzed cyanations also represent an economical and effective alternative. rsc.org Recent developments include cyanide-free methods, where the nitrile group is generated from alternative sources like formamide (B127407) or through multi-step catalytic cycles involving intermediates like isoxazolines. rsc.orgnih.govorganic-chemistry.org
The following table summarizes various catalytic systems used for the synthesis of benzonitriles.
| Catalyst System | Aryl Substrate | Cyanide Source | Key Conditions | Reference |
|---|---|---|---|---|
| NiCl₂·6H₂O/dppf/Zn | Aryl chlorides/bromides | Zn(CN)₂ | DMAP as additive | organic-chemistry.org |
| Pd/CM-phos | Aryl chlorides | NaCN | 70°C, MeCN-THF solvent | organic-chemistry.org |
| CuI/PPh₃ | Aryl halides | Formamide | POCl₃, moderate to excellent yields | rsc.org |
| Ni(dppf)Cl₂ | (Hetero)aryl halides | Zn(CN)₂ | DABAL-Me₃ as reductant | organic-chemistry.org |
| Pd(OAc)₂/Ligand | Aryl halides | K₄[Fe(CN)₆] | Biphasic aqueous conditions | researchgate.net |
Chemical Reactivity and Transformations of Benzonitrile, 2 Benzylthio 4 Methoxy
Reactions Involving the Nitrile Functionality
The electron-withdrawing nature of the nitrile group makes the carbon atom of the cyano group electrophilic and susceptible to attack by nucleophiles. It also activates the aromatic ring for certain types of reactions.
Nucleophilic Additions to the Cyano Group
The carbon-nitrogen triple bond of the nitrile group is a prime site for nucleophilic addition reactions. While specific studies on Benzonitrile (B105546), 2-benzylthio-4-methoxy- are not extensively documented, the reactivity can be inferred from analogous benzonitrile derivatives. A significant reaction is the conversion of the nitrile to a thioamide. This can be achieved using various sulfur-transfer reagents. For instance, treatment of benzonitriles with hydrogen sulfide-based salts in supercritical CO2 has been shown to be an effective method for the synthesis of benzothioamide derivatives, with yields reaching up to 98%. tandfonline.com Another approach involves the use of Lawesson's reagent in the presence of a Lewis acid like BF₃·OEt₂, which facilitates the conversion of nitriles to thioamides. researchgate.net
The resulting thioamide functionality is a versatile synthetic intermediate that can participate in further transformations, such as the synthesis of 1,2,4-thiadiazoles through copper(II)-mediated oxidative cyclization. researchgate.net
Cycloaddition Reactions of Benzonitrile Derivatives
The nitrile group can participate in cycloaddition reactions, although this is less common than for alkenes and alkynes. However, benzonitrile and its derivatives can undergo [2+2] and [4+2] cycloaddition reactions under specific conditions, often photochemically induced. researchgate.netrsc.org For example, photosensitized [2+2] cycloaddition reactions of imines, which can be conceptually related to the nitrile group, have been used to construct azetidine (B1206935) derivatives. researchgate.net While direct examples involving Benzonitrile, 2-benzylthio-4-methoxy- are scarce, the electronic properties of the substituted aromatic ring would be expected to influence the feasibility and outcome of such reactions.
Transformations at the Benzylthio Moiety
The sulfur atom of the benzylthio group is nucleophilic and can be readily oxidized or involved in cleavage reactions.
Oxidation Reactions of the Thioether Linkage
The thioether linkage is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂). The reactivity of the thioether towards oxidation is influenced by the electronic environment of the sulfur atom. Electron-donating groups on the aromatic ring would be expected to increase the nucleophilicity of the sulfur atom, potentially accelerating the oxidation process. The oxidation converts the nonpolar thioether into more polar sulfoxide and sulfone functionalities, a principle utilized in the design of oxidation-sensitive materials.
Table 1: Oxidation Products of the Benzylthio Moiety
| Starting Material | Oxidizing Agent | Product(s) |
| Benzonitrile, 2-benzylthio-4-methoxy- | H₂O₂ | Benzonitrile, 2-benzylsulfinyl-4-methoxy- |
| Benzonitrile, 2-benzylthio-4-methoxy- | Excess H₂O₂ or stronger oxidant | Benzonitrile, 2-benzylsulfonyl-4-methoxy- |
Cleavage and Exchange Reactions of the Benzylthio Group
The carbon-sulfur bond of the benzylthio group can be cleaved under various conditions. Reductive cleavage, for instance, using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation, can lead to the formation of the corresponding thiol. Conversely, oxidative cleavage can also occur. Furthermore, the benzylthio group can potentially be exchanged with other thiolates under appropriate conditions, although such reactions are highly dependent on the specific reagents and reaction conditions employed.
Reactivity of the Methoxy (B1213986) Group and its Influence on the Aromatic System
The methoxy group itself is generally stable but can be cleaved to the corresponding phenol (B47542) under harsh conditions, for example, by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This dealkylation provides a route to introduce a hydroxyl group onto the aromatic ring. The presence of the electron-donating methoxy group can also influence the reactivity of the other functional groups through electronic effects transmitted through the aromatic system. For instance, in related 4-methoxybenzonitrile (B7767037) derivatives, the methoxy group's electron-donating character can impact the energetics of nucleophilic attack at the nitrile carbon. wuxibiology.com
Ether Cleavage and Derivatization
The 4-methoxy group, an aryl methyl ether, is a common feature in many organic compounds and its cleavage is a key transformation. This reaction converts the methoxy group into a hydroxyl group, yielding a phenol, which can then be further derivatized.
Detailed Research Findings:
The cleavage of aryl methyl ethers is typically achieved using strong acids or Lewis acids. organic-chemistry.orgyoutube.com Common reagents for this transformation include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). organic-chemistry.orgnih.gov The choice of reagent can be critical to avoid unwanted side reactions, especially considering the presence of the acid-sensitive benzylthio group.
For instance, the use of BBr₃ in an inert solvent like dichloromethane (B109758) at low temperatures is a highly effective method for cleaving aryl methyl ethers. The reaction proceeds through the formation of a Lewis acid-base complex between the methoxy oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov
Alternatively, heating with HBr or HI can also effect ether cleavage. youtube.comyoutube.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl group. youtube.com However, these harsh conditions might lead to the cleavage of the benzylthio ether linkage as well.
Once the 4-hydroxy-2-(benzylthio)benzonitrile is formed, the phenolic hydroxyl group can be readily derivatized. For example, it can be acylated to form esters or alkylated to introduce different ether groups, providing a route to a variety of analogues.
Interactive Data Table: Reagents for Ether Cleavage
| Reagent | Typical Conditions | Expected Product | Notes |
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to rt | 4-hydroxy-2-(benzylthio)benzonitrile | High yielding and selective for aryl methyl ethers. |
| Hydrobromic acid (HBr) | Acetic acid, heat | 4-hydroxy-2-(benzylthio)benzonitrile | Harsher conditions, may affect the benzylthio group. |
| Aluminum chloride (AlCl₃) | Inert solvent, heat | 4-hydroxy-2-(benzylthio)benzonitrile | Can also catalyze Friedel-Crafts type reactions. nih.gov |
Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution
The regiochemical outcome of substitution reactions on the aromatic ring of Benzonitrile, 2-benzylthio-4-methoxy-, is dictated by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS):
In EAS, the incoming electrophile attacks the electron-rich positions of the aromatic ring. The directing effects of the substituents are as follows:
Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. uci.edu
Benzylthio group (-SCH₂Ph): The sulfur atom has lone pairs that can be donated to the ring by resonance, making it an activating, ortho, para-director. However, its activating effect is generally weaker than that of the methoxy group.
Nitrile group (-CN): This is a strongly deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. uci.edu
The positions ortho and para to the strongly activating methoxy group are at C3, C5, and C6 (already substituted). The benzylthio group directs to C1 (substituted) and C3. The nitrile group directs to C4 (substituted) and C6 (substituted). Therefore, the combined effect of these groups will strongly direct incoming electrophiles to the C3 and C5 positions. The C3 position is activated by both the methoxy and benzylthio groups, making it a likely site for substitution. The C5 position is activated by the methoxy group.
Nucleophilic Aromatic Substitution (NAS):
NAS reactions occur when a strong nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.comlibretexts.org For NAS to occur, the ring must be activated by potent electron-withdrawing groups, typically ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org
The nitrile group is a strong electron-withdrawing group, which can activate the ring towards nucleophilic attack. If a leaving group were present at an ortho or para position relative to the nitrile group, NAS could be a viable reaction pathway. For example, if the benzylthio group were replaced by a halogen, a nucleophile could potentially substitute it, with the negative charge of the Meisenheimer intermediate being stabilized by the nitrile group. libretexts.org
Aromatic Ring Functionalization and Regioselective Transformations
Building upon the directing effects, specific functional groups can be introduced onto the aromatic ring with high regioselectivity.
Detailed Research Findings:
Given the strong activation by the methoxy and benzylthio groups at the C3 and C5 positions, electrophilic substitution reactions are expected to proceed readily at these sites.
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would likely lead to monohalogenation, predominantly at the C3 position due to the combined activating effect of the adjacent substituents.
Nitration: Nitration using a mixture of nitric acid and sulfuric acid would also be expected to occur at the C3 or C5 position. masterorganicchemistry.com Careful control of reaction conditions would be necessary to prevent over-nitration or oxidation of the sulfur atom.
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation, catalyzed by a Lewis acid, would introduce an acyl or alkyl group, again, likely at the C3 or C5 position. oneonta.edumsu.edu However, the Lewis acid could also interact with the nitrile and sulfur functionalities, potentially complicating the reaction. nih.gov
The following table summarizes potential regioselective functionalization reactions.
Interactive Data Table: Aromatic Ring Functionalization
| Reaction | Reagent | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-2-(benzylthio)-4-methoxybenzonitrile |
| Nitration | HNO₃/H₂SO₄ | 2-(Benzylthio)-4-methoxy-3-nitrobenzonitrile |
| Acylation | Acetyl chloride/AlCl₃ | 3-Acetyl-2-(benzylthio)-4-methoxybenzonitrile |
Derivatization Strategies for Analogues and Related Scaffolds
Beyond functionalizing the aromatic ring, the existing functional groups offer handles for creating a wide array of analogues.
Synthesis of Analogues:
Modification of the Benzylthio Group: The sulfur atom in the benzylthio group can be oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation would significantly alter the electronic properties and steric bulk of the substituent.
Transformation of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Building on Functionalized Intermediates: The products from ether cleavage and aromatic ring functionalization serve as platforms for further synthesis. For example, the phenolic derivative can be used in Williamson ether synthesis to introduce various alkyl or aryl groups. Halogenated derivatives can participate in cross-coupling reactions like Suzuki or Heck couplings to form new carbon-carbon bonds. organic-chemistry.org
These derivatization strategies allow for the systematic modification of the Benzonitrile, 2-benzylthio-4-methoxy- scaffold, enabling the exploration of structure-activity relationships in various contexts. The synthesis of related heterocyclic systems, such as benzothiazinones, often involves the reaction of substituted 2-mercaptobenzoic acid derivatives with appropriate reagents, suggesting that hydrolysis of the nitrile in a functionalized analogue could open pathways to such scaffolds. nih.gov
Computational Chemistry and Molecular Modeling of Benzonitrile, 2 Benzylthio 4 Methoxy Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic makeup and energy landscape of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wave function and energy of the system.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Benzonitrile (B105546), 2-benzylthio-4-methoxy-, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.
By systematically exploring different spatial arrangements of the benzylthio and methoxy (B1213986) groups relative to the benzonitrile core, researchers can identify various conformers (rotational isomers) and their relative energies. The conformer with the lowest energy represents the most stable and likely observable structure of the molecule. This analysis is critical as the conformation can significantly influence the molecule's physical and chemical properties.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of Benzonitrile, 2-benzylthio-4-methoxy-
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-CN | 1.44 | - | - |
| C-S | 1.78 | - | - |
| S-CH₂ | 1.82 | - | - |
| C-O | 1.36 | - | - |
| O-CH₃ | 1.42 | - | - |
| C-S-CH₂ | - | 102.5 | - |
| C-C-O | - | 118.0 | - |
| C-S-CH₂-Ph | - | - | 75.0 |
Note: This table is illustrative and contains hypothetical data. Actual values would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. For Benzonitrile, 2-benzylthio-4-methoxy-, FMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Benzonitrile, 2-benzylthio-4-methoxy-
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: This table is illustrative and contains hypothetical data. Actual values would be obtained from specific quantum chemical calculations.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential.
For Benzonitrile, 2-benzylthio-4-methoxy-, the MEP map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, areas around the nitrogen atom of the cyano group and the oxygen atom of the methoxy group would show negative potential (red/yellow), indicating a higher probability of attracting electrophiles. Conversely, regions around the hydrogen atoms would exhibit positive potential (blue), suggesting susceptibility to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations provide a static picture of a molecule's structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and flexes at a given temperature.
For Benzonitrile, 2-benzylthio-4-methoxy-, an MD simulation would reveal the flexibility of the benzylthio and methoxy side chains and the accessible range of conformations under specific conditions (e.g., in a particular solvent). This information is vital for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as its shape can adapt to its environment.
Theoretical Spectroscopic Predictions and Validation with Experimental Data
Computational methods can predict various types of molecular spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting and validating experimental spectroscopic data.
By calculating the vibrational frequencies of Benzonitrile, 2-benzylthio-4-methoxy-, a theoretical IR spectrum can be generated. Comparing this to an experimentally measured spectrum can help in the assignment of specific vibrational modes to the observed absorption bands. Similarly, theoretical calculations of NMR chemical shifts can aid in the structural elucidation of the molecule by confirming the assignment of signals in the experimental NMR spectrum. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical analysis.
Lack of Available Research Data for Benzonitrile, 2-benzylthio-4-methoxy-
A thorough review of available scientific literature and computational chemistry databases has revealed a significant gap in the research concerning the specific chemical compound Benzonitrile, 2-benzylthio-4-methoxy- . Consequently, detailed information regarding the solvation effects on its molecular properties and chemical equilibria is not available.
Due to the absence of empirical or theoretical data, it is not possible to generate a scientifically accurate and informative article on the "Solvation Effects on Molecular Properties and Chemical Equilibria" for this particular compound as requested. The creation of data tables and detailed research findings is contingent on the existence of primary research, which is currently not present in the public domain.
Therefore, the requested article focusing solely on the chemical compound “Benzonitrile, 2-benzylthio-4-methoxy-” cannot be produced at this time. Further experimental and computational studies are required to elucidate the specific properties and behaviors of this molecule.
Future Directions and Emerging Research Avenues for Benzonitrile, 2 Benzylthio 4 Methoxy
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex molecules like Benzonitrile (B105546), 2-benzylthio-4-methoxy- often relies on multi-step processes that can be resource-intensive and generate significant waste. A primary focus of future research will be the development of more efficient and environmentally benign synthetic routes.
Green chemistry principles offer a roadmap for this endeavor. acsgcipr.org The use of ionic liquids as recyclable reaction media and catalysts presents a promising alternative to volatile organic solvents. rsc.orgnih.gov For instance, a green synthetic route for benzonitrile has been demonstrated using an ionic liquid that serves as a co-solvent, catalyst, and phase-separation agent, simplifying the purification process. nih.gov Similarly, sustainable methods for thioether synthesis are being actively explored, moving away from traditional methods that often involve malodorous thiols and harsh reaction conditions. acsgcipr.org
Future synthetic strategies for Benzonitrile, 2-benzylthio-4-methoxy- could involve:
One-Pot Syntheses: Developing a one-pot reaction where the three functional groups are introduced in a sequential, controlled manner without the need for isolating intermediates. This could be adapted from existing one-pot methods for preparing substituted benzonitriles. google.com
Catalytic Approaches: Investigating novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, to improve efficiency and reduce environmental impact. organic-chemistry.orgnih.gov Copper-catalyzed thioetherification of benzyl (B1604629) alcohols is a relevant example that could be adapted. nih.govrsc.org
Flow Chemistry: Utilizing continuous-flow microreactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability. rsc.org Electrochemical oxidation of thioethers in flow reactors has shown high selectivity and environmental benefits. rsc.org
Biomass-Derived Feedstocks: Exploring the use of renewable starting materials derived from biomass to enhance the sustainability of the synthesis. acs.org
A comparative table of potential sustainable synthetic approaches is presented below:
| Methodology | Potential Advantages | Key Challenges | Relevant Research |
| Ionic Liquid-Based Synthesis | Recyclable solvent/catalyst, simplified workup, potential for high yields. | High initial cost of ionic liquids, potential for product contamination. | rsc.orgnih.gov |
| One-Pot Reactions | Reduced reaction time, lower solvent consumption, improved overall yield. | Complex reaction optimization, potential for side reactions. | google.com |
| Flow Chemistry | Precise control of reaction conditions, enhanced safety, ease of scalability. | Specialized equipment required, potential for clogging. | rsc.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, enzyme stability and cost. | N/A |
Exploration of Unprecedented Chemical Transformations and Derivatizations
The unique combination of nitrile, thioether, and methoxy (B1213986) functionalities on a single aromatic ring in Benzonitrile, 2-benzylthio-4-methoxy- opens up a vast landscape for chemical exploration. Future research should focus on leveraging this multifunctionality to create novel molecular architectures.
The benzonitrile group is a versatile handle for a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The thioether linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can have significantly different electronic and steric properties. rsc.org The methoxy group can be cleaved to a phenol (B47542), providing a site for further functionalization.
Potential areas for exploration include:
Cascade Reactions: Designing cascade reactions that involve multiple functional groups in a single transformation, leading to complex molecular scaffolds in a highly efficient manner. nih.gov
Photochemical Reactions: Investigating the photochemical reactivity of the molecule, as substituted benzenes are known to undergo a variety of photochemical transformations. rsc.org
Derivatization of the Thioether Linkage: Exploring reactions that modify the benzylthio group, such as oxidation to sulfoxides and sulfones, or even cleavage and re-functionalization of the sulfur atom. rsc.org
Late-Stage Functionalization: Developing methods for the selective modification of the aromatic ring, which is crucial for creating analogues with tailored properties.
The following table outlines potential derivatization strategies and their expected outcomes:
| Functional Group | Reaction Type | Potential Products | Significance |
| Nitrile | Hydrolysis | Carboxylic acid | Introduction of a key functional group for further derivatization. |
| Nitrile | Reduction | Amine | Creation of a basic center, useful for biological applications. |
| Thioether | Oxidation | Sulfoxide, Sulfone | Modulation of electronic properties and steric bulk. rsc.org |
| Methoxy | Ether Cleavage | Phenol | Introduction of a nucleophilic site for further reactions. |
| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Substituted Analogues | Fine-tuning of electronic and steric properties. |
Application of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of Benzonitrile, 2-benzylthio-4-methoxy- and its derivatives is essential for establishing structure-property relationships. While standard techniques like 1D NMR and IR spectroscopy provide basic structural information, more advanced methods will be necessary for unambiguous characterization.
Future research should employ a suite of advanced spectroscopic techniques:
Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for the complete assignment of proton and carbon signals, especially for complex derivatives. numberanalytics.comipb.ptresearchgate.netwiley.com
X-ray Crystallography: Obtaining single-crystal X-ray structures will provide definitive proof of the molecular structure and conformation in the solid state.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of new compounds.
Vibrational Spectroscopy: In-depth analysis of IR and Raman spectra, aided by computational calculations, can provide insights into the vibrational modes and electronic structure of the molecule. researchgate.netnih.gov
The table below summarizes the key information that can be obtained from these advanced techniques:
| Technique | Information Gained | Relevance |
| COSY | 1H-1H correlations through bonds. | Establishes proton connectivity within spin systems. numberanalytics.com |
| HSQC | Direct 1H-13C correlations. | Assigns protons to their directly attached carbons. numberanalytics.comipb.pt |
| HMBC | Long-range 1H-13C correlations. | Establishes connectivity across multiple bonds, key for assigning quaternary carbons. numberanalytics.comipb.pt |
| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. | Unambiguous structural determination. |
| HRMS | Exact mass and elemental composition. | Confirmation of molecular formula. |
| Computational Vibrational Spectroscopy | Theoretical vibrational frequencies and intensities. | Aids in the assignment of experimental IR and Raman spectra. researchgate.net |
Integration of In Silico and Experimental Approaches for Targeted Compound Design
The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For Benzonitrile, 2-benzylthio-4-methoxy-, integrating in silico methods will be instrumental in guiding the design of new derivatives with specific, targeted properties.
Computational approaches can be used to predict a wide range of molecular properties, from basic physicochemical parameters to complex biological activities. nih.gov This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental evaluation.
A potential workflow for integrated computational and experimental research could involve:
Scaffold Analysis: Using computational tools to analyze the conformational and electronic properties of the Benzonitrile, 2-benzylthio-4-methoxy- scaffold.
Virtual Library Generation: Creating a virtual library of derivatives by systematically modifying the functional groups and substitution patterns.
In Silico Screening: Screening the virtual library for desired properties, such as predicted biological activity (e.g., through molecular docking) or specific physicochemical characteristics (e.g., ADME/Tox properties). nih.govresearchgate.netmdpi.comnih.govtubitak.gov.tr
Prioritization and Synthesis: Selecting the most promising candidates based on the in silico results for chemical synthesis.
Experimental Validation: Experimentally evaluating the synthesized compounds to validate the computational predictions and further refine the models.
The following table highlights key in silico properties and their relevance for targeted compound design:
| Predicted Property | Computational Method | Relevance for Targeted Design | Supporting Research |
| Molecular Geometry and Conformation | DFT, Molecular Mechanics | Understanding the 3D shape and flexibility of the molecule. | N/A |
| Electronic Properties (HOMO, LUMO, etc.) | DFT | Predicting reactivity and electronic behavior. | N/A |
| ADME/Tox Profile | QSAR, Machine Learning Models | Assessing drug-likeness and potential toxicity early in the design process. | researchgate.netmdpi.comnih.govtubitak.gov.tr |
| Binding Affinity to Biological Targets | Molecular Docking, Molecular Dynamics | Identifying potential biological applications and optimizing interactions with target proteins. | nih.gov |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of Benzonitrile, 2-benzylthio-4-methoxy- and its derivatives, paving the way for new discoveries and innovations.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-benzylthio-4-methoxybenzonitrile?
Answer:
The synthesis of substituted benzonitriles typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For methoxy and benzylthio substituents:
- Step 1: Start with 4-methoxybenzonitrile (CAS 874-90-8) as the core scaffold .
- Step 2: Introduce the benzylthio group (-S-CH₂C₆H₅) via thiolation using benzyl mercaptan in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC or GC-MS .
Key Considerations:
- Monitor reaction progress with TLC to avoid over-substitution.
- Ensure anhydrous conditions to prevent hydrolysis of the nitrile group .
Advanced: How can computational modeling predict the adsorption behavior of 2-benzylthio-4-methoxybenzonitrile on catalytic metal surfaces?
Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) are critical for studying adsorption:
- DFT Applications: Optimize the molecule’s geometry to identify electron-rich regions (e.g., nitrile, methoxy groups) that bind to metals like Pd or Pt .
- Surface Interaction Analysis: Simulate adsorption energies and orientations (e.g., flat vs. vertical) on Fe-doped carbon nanostructures or transition metals .
- Validation: Compare computational results with experimental XPS or TEM data to confirm surface binding modes .
Data Contradictions:
- Discrepancies in predicted vs. observed adsorption may arise from solvent effects or surface defects. Use ab initio MD to account for solvation .
Basic: What analytical techniques are optimal for characterizing 2-benzylthio-4-methoxybenzonitrile?
Answer:
- Structural Confirmation:
- Purity Assessment:
Advanced: How do temperature-dependent viscosity fluctuations in benzonitrile derivatives inform solvent design?
Answer:
Benzonitrile derivatives exhibit viscosity anomalies due to conformational changes (e.g., ring stacking at specific temperatures):
- Experimental Methods: Measure viscosity via capillary viscometry (e.g., Ubbelohde) across 290–350 K .
- Simulation Insights: MD simulations reveal that methoxy and benzylthio substituents alter dipole-dipole interactions, impacting bulk viscosity .
- Design Implications: Higher substituent bulkiness reduces stacking, lowering viscosity fluctuations—critical for optimizing reaction media in flow chemistry .
Data Contradiction: How to resolve discrepancies in reported physicochemical properties of substituted benzonitriles?
Answer:
Conflicting data (e.g., melting points, solubility) arise from:
- Purity Issues: Commercial samples (e.g., Sigma-Aldrich) lack analytical validation; perform in-house GC-MS or NMR .
- Measurement Variability: Standardize protocols (e.g., DSC for melting points, shake-flask method for solubility) .
- Database Limitations: Cross-reference NIST data (high reliability) with peer-reviewed literature .
Safety: What are the critical hazards and mitigation strategies for handling 2-benzylthio-4-methoxybenzonitrile?
Answer:
Based on analogs (e.g., 4-hydroxy-2-methoxybenzeneacetonitrile):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
